molecular formula C16H18N6O3 B10984253 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]butanamide

4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]butanamide

Cat. No.: B10984253
M. Wt: 342.35 g/mol
InChI Key: QEFLVENCXRFYJX-UHFFFAOYSA-N
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Description

4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-[(1-METHYL-1H-1,2,4-TRIAZOL-3-YL)METHYL]BUTANAMIDE is a complex organic compound that features a quinazolinone core and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-[(1-METHYL-1H-1,2,4-TRIAZOL-3-YL)METHYL]BUTANAMIDE typically involves multi-step organic reactions. The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide. The triazole moiety is often introduced via a click chemistry approach, involving the reaction of an azide with an alkyne under copper-catalyzed conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient synthesis. The scalability of the process is also considered to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-[(1-METHYL-1H-1,2,4-TRIAZOL-3-YL)METHYL]BUTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include various quinazoline and triazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-[(1-METHYL-1H-1,2,4-TRIAZOL-3-YL)METHYL]BUTANAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-[(1-METHYL-1H-1,2,4-TRIAZOL-3-YL)METHYL]BUTANAMIDE involves its interaction with specific molecular targets. The quinazolinone core can inhibit certain enzymes by binding to their active sites, while the triazole moiety can interact with various receptors, modulating their activity. These interactions can lead to the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-[(1-METHYL-1H-1,2,4-TRIAZOL-3-YL)METHYL]BUTANAMIDE is unique due to its combined quinazolinone and triazole structure, which allows it to exhibit a broad range of biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H18N6O3

Molecular Weight

342.35 g/mol

IUPAC Name

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]butanamide

InChI

InChI=1S/C16H18N6O3/c1-21-10-18-13(20-21)9-17-14(23)7-4-8-22-15(24)11-5-2-3-6-12(11)19-16(22)25/h2-3,5-6,10H,4,7-9H2,1H3,(H,17,23)(H,19,25)

InChI Key

QEFLVENCXRFYJX-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=N1)CNC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O

Origin of Product

United States

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